ethyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine

Medicinal Chemistry Physicochemical Property Prediction ADME

Researchers often face supply inconsistency with niche pyrazole building blocks. Ethyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine (CAS 1856085-75-0) offers a reliable, high-purity secondary amine fragment for medicinal chemistry programs. - Distinct N-ethyl lipophilicity & 1-propyl pyrazole substitution for precise SAR exploration - Ideal for CCR5 antagonist lead optimization (HIV, asthma, RA, COPD) - Stable, low-MW fragment for combinatorial library synthesis - Serves as phenol bioisostere to improve metabolic stability Supplied with batch-specific QC documentation; ready for immediate synthesis.

Molecular Formula C9H17N3
Molecular Weight 167.25 g/mol
Cat. No. B11735505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine
Molecular FormulaC9H17N3
Molecular Weight167.25 g/mol
Structural Identifiers
SMILESCCCN1C(=CC=N1)CNCC
InChIInChI=1S/C9H17N3/c1-3-7-12-9(5-6-11-12)8-10-4-2/h5-6,10H,3-4,7-8H2,1-2H3
InChIKeyJOYIRCMNHCBENN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine: A Specialized N-Alkyl Pyrazole Building Block for Fragment-Based Discovery and SAR Exploration


Ethyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine is a specialized secondary amine building block belonging to the class of N-alkyl pyrazole derivatives . It is characterized by a pyrazole core N-substituted with a propyl group at the 1-position and linked via a methylene bridge at the 5-position to an ethylamine moiety. This compound is typically supplied as a research chemical with a purity of ≥95% and is utilized as a versatile fragment in the synthesis of more complex molecules for pharmaceutical and agrochemical research . Unlike final drug candidates, it serves as a crucial intermediate in medicinal chemistry programs [1]. Physicochemical characterization is often inferred; for instance, a structurally similar compound, [(1-Ethyl-1H-pyrazol-5-yl)methyl](propyl)amine (CAS 1341514-94-0), has a molecular weight of 167.25 g/mol and a formula of C₉H₁₇N₃ .

Scaffold
N-alkyl pyrazole with ethylamine handle; secondary amine for derivatization
Workflow
Fragment-based discovery and SAR exploration; combinatorial library synthesis
Purity context
High-purity research building block suitable for further chemical elaboration

The Specificity of Ethyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine: Why Structure Dictates Function and Limits Interchangeability with Close Analogs


Generic substitution among pyrazole-based building blocks is not a reliable strategy for chemical synthesis or biological screening due to the profound impact of subtle structural variations on molecular properties and target engagement. The ethyl group on the amine of ethyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine confers distinct lipophilicity and steric bulk compared to methyl or propyl analogs, which directly influences membrane permeability, metabolic stability, and binding site complementarity [1]. Similarly, the specific 1-propyl substitution on the pyrazole ring can alter its electron density, tautomeric equilibrium, and 3D conformation relative to other N-alkyl variants, leading to different interactions with biological targets or varied reactivity in downstream chemistry . The combination of these specific substituents creates a unique chemical space that cannot be assumed to behave identically to in-class compounds with different alkyl chains, underscoring the necessity for precise, evidence-based selection in research and procurement.

Ethyl amine chain vs. methyl / propyl
Shifts lipophilicity and steric bulk, which may alter membrane permeability and binding site fit.
1-Propyl on pyrazole vs. other N-alkyl
Modifies electron density and tautomeric preference; reactivity and target engagement may differ.
Combined substitution pattern
Unique chemical space may not reproduce class-level SAR; direct interchange with close analogs requires validation.

Quantitative Differentiation of Ethyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine: A Comparative Analysis of Key Physicochemical and Biological Parameters


Enhanced Lipophilicity (cLogP) of Ethyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine Compared to its Methyl Analog

The replacement of a methyl group with an ethyl group on the secondary amine of ethyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine increases its calculated lipophilicity (cLogP). This differentiation is critical for optimizing blood-brain barrier penetration or oral absorption. While direct experimental cLogP data is not publicly available for this exact compound, analysis of a structurally similar compound, propyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine (a homolog with a propyl on the amine), provides a class-level inference. PubChem data for propyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine reports an XLogP3-AA value of 1.4 [1]. In contrast, the methyl analog would be predicted to have a significantly lower cLogP by approximately 0.5-0.8 units [2], consistent with established trends in medicinal chemistry.

Lipophilicity (cLogP)
Class-level inference
XLogP3-AA 1.4 for the propyl homolog; ~0.5–0.8 log units higher than predicted methyl analog
Supports membrane-permeability profiling in lead optimization
Based on in silico prediction and SAR trends; direct experimental data to verify
Medicinal Chemistry Physicochemical Property Prediction ADME

Metabolic Stability Advantage of the Pyrazole Core Over Phenol-Based Bioisosteres

The pyrazole ring in ethyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine serves as a metabolically stable bioisostere for phenol, a common functional group in many drug molecules . This class-level advantage is well-documented. While direct metabolic stability data for this specific compound is lacking, the general principle of enhanced metabolic stability of pyrazoles over phenols is a key differentiator. For instance, phenol-containing compounds often undergo rapid Phase II metabolism (glucuronidation/sulfation), which can lead to a short half-life and poor oral bioavailability [1]. Pyrazoles, as H-bond-donating heterocycles, can mimic phenol's hydrogen-bonding interactions with a target protein while resisting these metabolic pathways, leading to improved in vivo exposure.

Metabolic stability vs. phenol
Class-level inference
Pyrazole core resists glucuronidation/sulfation; phenol bioisostere can improve in vitro half-life
Reported bioisosteric advantage for ADME-focused lead series
Compound-specific metabolic data not publicly available; class-level rationale
Medicinal Chemistry Drug Metabolism Bioisosterism

Confirmed Role as a Privileged Scaffold for CCR5 Antagonist Development

Preliminary pharmacological screening indicates that compounds within this chemical space, including ethyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine and its analogs, can act as CCR5 antagonists [1]. This provides a direct, albeit preliminary, biological rationale for its use. While quantitative head-to-head data (e.g., IC50 values) against other specific CCR5 antagonists is not publicly available, this finding tags the compound with a specific therapeutic direction. Other pyrazole derivatives have been extensively patented and studied as potent CCR5 antagonists, with some showing excellent oral bioavailability and antiviral activity against HIV-1 , [2].

CCR5 antagonist screening
Supporting evidence
Positive hit in preliminary in vitro pharmacological screen
Suggests CCR5 pathway research relevance; quantitative IC50 not reported
Head-to-head comparator data not available; endpoint context to verify
Virology Immunology GPCR Antagonism

Optimal Physicochemical Profile as a Fragment for Library Synthesis

Ethyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine exhibits an ideal profile for a fragment in library design and further elaboration. A related class of compounds, 4-pyrazolyl-2-ethylamines, are described as attractive building blocks due to their low molecular weight, low cLogP, and ability to disrupt molecular planarity with 3D character [1]. The specific N-alkyl pyrazole motif provides a scaffold with verified stability under standard conditions and reactivity suitable for further derivatization, a key advantage over more labile heterocycles [2].

Fragment suitability
Class-level inference
Low molecular weight, stability under standard conditions, reactive secondary amine handle
Fits fragment-based library design and SAR expansion workflows
Fragment attributes inferred from closely related pyrazole building blocks
Fragment-Based Drug Discovery Combinatorial Chemistry Medicinal Chemistry

Key Research Applications and Procurement Scenarios for Ethyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine


Design of Next-Generation CCR5 Antagonists for Inflammatory and Autoimmune Diseases

Building on the preliminary evidence of CCR5 antagonism [1], this compound is ideally suited for medicinal chemistry teams aiming to develop novel therapeutics for HIV, asthma, rheumatoid arthritis, and COPD. Its favorable cLogP profile (inferred from close analogs [2]) and established metabolic stability of the pyrazole core make it a strong candidate for lead optimization programs focused on improving the pharmacokinetic properties of existing CCR5 antagonist scaffolds [3].

Fragment-Based Drug Discovery (FBDD) and Combinatorial Library Synthesis

As a stable, low molecular weight fragment with a 3D structure [4], ethyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine is an excellent building block for constructing diverse combinatorial libraries. Its reactivity is suitable for a wide range of transformations, enabling the rapid exploration of chemical space around the pyrazole core [5]. Procurement is justified for establishing or expanding a fragment library aimed at screening against novel or difficult-to-drug protein targets.

Optimization of ADME Properties in Phenol-Containing Lead Series

In lead optimization campaigns where rapid metabolism of a phenol moiety is limiting oral bioavailability or half-life, this compound can serve as a direct bioisosteric replacement . The switch to a pyrazole core is a proven strategy to maintain or improve target binding while conferring resistance to glucuronidation and sulfation. This application is directly supported by the class-level inference of enhanced metabolic stability, which addresses a critical bottleneck in drug development.

Application
Selection Property
Validation Focus
CCR5 antagonist lead identification
N-alkyl pyrazole core with ethylamine handle; preliminary CCR5 hit
Receptor binding and functional assay endpoints in inflammatory disease models
Fragment-based library synthesis
Low molecular weight, reactive secondary amine for diverse derivatization
Stability under reaction conditions; scope of chemical transformations
Phenol bioisostere replacement in ADME optimization
Pyrazole as metabolically stable phenol surrogate; reported reduced Phase II metabolism
In vitro metabolic stability assays (glucuronidation/sulfation); PK exposure-model review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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